molecular formula C15H14BrCl2N5O2S B4867345 N~4~-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4867345
M. Wt: 479.2 g/mol
InChI Key: OPXNXWFBXWEIKA-UHFFFAOYSA-N
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Description

N~4~-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine, dichlorobenzyl, and sulfonamide groups

Properties

IUPAC Name

N-[4-bromo-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrCl2N5O2S/c1-9-14(8-22(2)19-9)26(24,25)21-15-12(16)7-23(20-15)6-10-3-4-11(17)5-13(10)18/h3-5,7-8H,6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXNXWFBXWEIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=NN(C=C2Br)CC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrCl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the bromine and dichlorobenzyl groups. The final step involves the sulfonation of the pyrazole ring.

    Preparation of the Pyrazole Core: The pyrazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Bromination: The bromine atom is introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Dichlorobenzyl Substitution: The dichlorobenzyl group is introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfonation: The final step involves the sulfonation of the pyrazole ring using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and dichlorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N~4~-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.

    Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-NITROBENZENESULFONAMIDE
  • N~4~-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

Uniqueness

N~4~-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, dichlorobenzyl, and sulfonamide groups makes it a versatile compound with diverse applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
N~4~-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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